BA 41899
Description
Identification and Classification of BA 41899 as a Novel 1,5-Benzodiazocine Derivative
This compound is a structurally novel compound identified chemically as 5-Methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione. nih.govacs.org It is classified as a 1,5-benzodiazocine derivative, placing it in a distinct chemical group known for diverse pharmacological activities. nih.govnih.govnih.gov The development of this compound was part of a targeted effort to create a new prototype of cardiotonic agent with a more refined mechanism of action for potential use in cardiovascular diseases like congestive heart failure. medchemexpress.com
Unique Pharmacological Profile Characterizing this compound's Mechanism of Action
The defining characteristic of this compound's pharmacological profile is its function as a pure calcium-sensitizing agent. nih.govmedchemexpress.com Research has demonstrated that this compound is completely devoid of phosphodiesterase (PDE) III inhibitory activity, a common secondary mechanism in other calcium sensitizers like pimobendan (B44444) and levosimendan. nih.govhealthmanagement.orgjchemrev.com This makes this compound the first-described agent of its kind, with a mechanism that purely enhances the sensitivity of the myofilaments to Ca2+ without other known inotropic effects. nih.govhealthmanagement.org
The compound's actions are highly specific to its stereochemistry. This compound is a racemic mixture, and its biological effects are distributed between its two enantiomers:
CGP 48506 ((+)-enantiomer): This isomer is solely responsible for the Ca2+-sensitizing and positive inotropic (contractility-enhancing) effects. nih.gov
CGP 48508 ((-)-enantiomer): In contrast, this isomer carries the negative chronotropic (heart rate-reducing) action. nih.gov
This separation of effects within the enantiomers is a key feature of its unique profile. The positive inotropic action of the active enantiomer, CGP 48506, is associated with a slowing of both contraction and, more significantly, relaxation dynamics in isolated heart muscle preparations. nih.gov Furthermore, unlike calcium-sensitizing PDE inhibitors, CGP 48506 does not increase the maximum force generated by Ca2+ in myocardial skinned fibers. nih.gov
Studies on permeabilized porcine ventricular trabeculae provided specific data on the compound's sensitizing effect.
| Compound | Concentration | Effect on Ca2+ Sensitivity (pCa for 50% activation) | Effect on Maximum Force (Fmax) |
| This compound | 100 μM | Increase of 0.64 units | 18.3% suppression |
| Data derived from studies on porcine skinned cardiac fibres. |
This profile highlights this compound and its active enantiomer CGP 48506 as distinct cardiotonic agents that enhance contractile force primarily through a direct effect on the calcium sensitivity of the myofilaments. oup.comoup.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
166020-57-1 |
|---|---|
Molecular Formula |
C18H16N2O2 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
12-methyl-1-phenyl-8,12-diazatricyclo[8.2.1.02,7]trideca-2,4,6-triene-9,11-dione |
InChI |
InChI=1S/C18H16N2O2/c1-20-17(22)13-11-18(20,12-7-3-2-4-8-12)14-9-5-6-10-15(14)19-16(13)21/h2-10,13H,11H2,1H3,(H,19,21) |
InChI Key |
HIRPMCAAOWFCHY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)C2CC1(C3=CC=CC=C3NC2=O)C4=CC=CC=C4 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-methyl-6-phenyl-1,3,5,6-tetrahydro-3,6-methano-1,5-benzodiazocine-2,4-dione BA 41899 BA 41899, (3R)-isomer BA 41899, (3S)-isomer BA-41899 CGP 48506 CGP 48508 CGP-48506 CGP-48508 |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Development of Ba 41899
Strategic Design and Synthetic Pathways for the Benzodiazocine Core Structure
BA 41899 features a 1,5-benzodiazocine core with an additional methano bridge. nih.govwikipedia.orgnih.govciteab.comfishersci.se While general synthetic routes to 1,5-benzodiazepine-2,4-dione derivatives have been reported, typically involving the condensation of o-phenylenediamines with malonic acid derivatives or utilizing multicomponent reactions wikipedia.orgwikipedia.org, detailed specific synthetic pathways for the unique methano-bridged core structure of this compound were not explicitly available in the conducted search. The structural complexity suggests a specialized synthetic strategy was required for its construction.
Enantioselective Synthesis and Resolution of this compound Stereoisomers
This compound is a racemic mixture composed of two enantiomers: the (+) enantiomer, designated CGP 48506, and the (-) enantiomer, designated CGP 48508. Current time information in Genesee County, US.wikipedia.org These enantiomers exhibit distinct pharmacological profiles; CGP 48506 is primarily responsible for positive inotropic effects, while CGP 48508 mediates negative chronotropic actions. nih.govciteab.comfishersci.seCurrent time information in Genesee County, US.wikipedia.org
The separation of enantiomers, known as resolution, is a critical process in chemistry, particularly for pharmaceutically active compounds where different enantiomers can have varied biological activities. fishersci.ptfishersci.se Common methods for enantiomeric resolution include the formation of diastereomers through reaction with a chiral resolving agent, followed by separation based on differing physical properties such as solubility or melting point. fishersci.sefishersci.ca Other techniques include kinetic resolution, which exploits the different reaction rates of enantiomers with a chiral catalyst or enzyme, and chiral chromatography. fishersci.caereztech.comwikidata.org While the importance of the individual enantiomers of this compound is clearly established due to their differing effects nih.govciteab.comfishersci.seCurrent time information in Genesee County, US.wikipedia.org, specific details regarding the enantioselective synthesis or the methods used for the resolution of the racemic this compound mixture into its active components, CGP 48506 and CGP 48508, were not found in the reviewed literature.
In Vitro Biological Activity and Cellular Pharmacodynamics of Ba 41899
Stereospecificity of Enantiomeric Effects
The biological activity of BA 41899 is highly dependent on its stereochemistry. The racemic mixture exhibits distinct positive inotropic (force-increasing) and negative chronotropic (rate-decreasing) effects. However, investigation into its individual enantiomers, CGP 48506 ((+)-enantiomer) and CGP 48508 ((-)-enantiomer), has revealed a clear separation of these activities, highlighting the stereospecific nature of their interactions with cardiac tissue.
Pharmacodynamic Profile of CGP 48506 ((+)-enantiomer)
The (+)-enantiomer, CGP 48506, is primarily responsible for the positive inotropic and calcium-sensitizing effects of the racemic this compound. In various in vitro models, including isolated cardiac myocytes and skinned cardiac fibers, CGP 48506 has been shown to enhance myocardial contractility.
A key characteristic of CGP 48506 is its ability to increase the sensitivity of the myofilaments to calcium. This means that it allows for a greater force of contraction to be generated at a given intracellular calcium concentration. This effect is achieved without any significant inhibition of PDE III, an enzyme involved in the breakdown of cyclic AMP. This is a crucial distinction from many other inotropic agents and suggests a more direct mechanism of action on the contractile apparatus.
The positive inotropic effect of CGP 48506 is concentration-dependent. In studies using trabeculae carneae from failing human myocardium, CGP 48506 produced a significant increase in the force of contraction.
| Feature | Observation |
| Inotropic Effect | Positive |
| Mechanism | Calcium Sensitization |
| PDE III Inhibition | None |
| Effect on Ca2+ Transient | No significant change |
| Force-pCa Relationship | Leftward shift |
Pharmacodynamic Profile of CGP 48508 ((-)-enantiomer)
In stark contrast to its dextrorotatory counterpart, the (-)-enantiomer, CGP 48508, is largely devoid of any positive inotropic or calcium-sensitizing activity. Research has consistently shown that CGP 48508 does not significantly increase the force of contraction in isolated cardiac preparations.
However, the negative chronotropic effect of the racemic this compound is attributed to this (-)-enantiomer. In vitro studies have indicated that CGP 48508 is responsible for the observed decrease in heart rate. The precise mechanism underlying this negative chronotropic action is distinct from the calcium-sensitizing properties of CGP 48506 and highlights the remarkable stereoselectivity of these compounds.
| Feature | Observation |
| Inotropic Effect | Inactive |
| Calcium Sensitization | Inactive |
| Chronotropic Effect | Negative |
Analysis of Relaxation Kinetics in Cardiac Myofibrils
The positive inotropic action of CGP 48506 is accompanied by a notable effect on the relaxation dynamics of cardiac muscle. In vitro experiments, particularly in isolated guinea pig atria, have demonstrated that CGP 48506 leads to a prolongation of the relaxation time. This decelerating effect on relaxation dynamics is a key aspect of its pharmacodynamic profile.
Other In Vitro Models for Biological Activity Assessment
The biological activity of this compound and its enantiomers has been characterized using a variety of in vitro models to provide a comprehensive understanding of their effects on cardiac function. These models range from the subcellular to the tissue level.
Skinned Cardiac Fibers: This model, where the sarcolemma is chemically removed, allows for direct control of the intracellular environment, particularly the calcium concentration. It has been instrumental in demonstrating the direct calcium-sensitizing effect of CGP 48506 on the myofilaments, independent of cell membrane receptors and signaling pathways.
Isolated Cardiomyocytes: The use of single, isolated heart muscle cells permits the simultaneous measurement of cellular contraction (cell shortening) and intracellular calcium levels (using fluorescent indicators). This model has been crucial in confirming that CGP 48506 enhances contractility without altering the amplitude of the calcium transient, a hallmark of calcium sensitization.
Isolated Papillary Muscles and Trabeculae Carneae: These multicellular preparations provide a more integrated model of cardiac muscle function, allowing for the measurement of isometric and isotonic contraction parameters. Studies using these tissues, including those from failing human hearts, have been vital in demonstrating the positive inotropic efficacy of CGP 48506 in a more physiologically relevant context.
Isolated Perfused Heart (Langendorff preparation): While a more complex ex vivo model, it is often used in conjunction with cellular and tissue-level in vitro studies to assess the integrated effects of a compound on heart rate, contractility, and coronary flow. This preparation would allow for the simultaneous assessment of the positive inotropic effects of CGP 48506 and the negative chronotropic effects of CGP 48508.
Through the use of these diverse in vitro models, researchers have been able to construct a detailed picture of the pharmacodynamic profile of this compound, highlighting its unique mechanism of action as a stereospecific calcium sensitizer.
Preclinical Evaluation of Ba 41899 in Cardiovascular Disease Models
Application in Established Animal Models of Heart Failure
BA 41899 has been studied in animal models relevant to heart failure, a complex syndrome characterized by impaired cardiac pumping function. medchemexpress.comoup.comhealthmanagement.org
Ischemia-Reperfusion Injury Models
Ischemia-reperfusion injury (IRI) models are critical tools for simulating the myocardial damage that occurs following the restoration of blood flow after a period of reduced supply, a common scenario in acute myocardial infarction. ucl.ac.ukgubra.dknih.gov These models are pertinent to understanding and testing therapies for acute heart conditions that can lead to heart failure. utah.edumerckmanuals.comnih.gov While the provided information highlights the use of IRI models in evaluating cardioprotective strategies ucl.ac.uknih.gov and studying the injury process gubra.dketsu.edunih.gov, specific detailed outcomes regarding the application of this compound in these models were not extensively provided. However, a study evaluating a diazocine derivative, which includes this compound, in an ischemia-reperfusion injury model for heart failure is referenced, indicating the relevance of this model in its preclinical assessment. acs.org
Models of Congestive Heart Failure
Models of congestive heart failure (CHF) are employed to investigate the more chronic aspects of heart failure progression. medchemexpress.comhealthmanagement.org this compound has been identified for its potential use in the research of cardiovascular diseases, including CHF. medchemexpress.commedchemexpress.com Animal models for CHF, such as those induced by rapid right ventricular pacing after myocardial infarction, have demonstrated the ability to replicate key features of human CHF, including left ventricular remodeling and characteristic hemodynamic alterations. nih.gov Beyond models focusing on reduced ejection fraction, models simulating heart failure with preserved ejection fraction (HFpEF), such as the ZSF1 rat, Dahl salt-sensitive rat, and TAC/DOCA mouse models, are also utilized to broaden the understanding of heart failure pathophysiology and potential treatments. ntnu.nogroningencardiology.com Investigations into the calcium-sensitizing properties of this compound and its active enantiomer CGP 48506 have been conducted using preparations like porcine skinned cardiac fibers and rat papillary muscle, providing insights into their effects at the level of the cardiac myofilaments in conditions related to heart failure. oup.com
Efficacy Studies in Modulating Cardiovascular Function
Preclinical research has explored the efficacy of this compound in influencing various aspects of cardiovascular function. gubra.dkntnu.nonih.govvisualsonics.com Its classification as a calcium-sensitizing agent suggests its primary impact is on enhancing the responsiveness of the contractile machinery to calcium. nih.govoup.com
Effects on Left Ventricular Pressure and Myocardial Infarct Area
Experiments using porcine skinned cardiac fibers demonstrated that this compound at a concentration of 100 µM significantly increased the calcium sensitivity of force production, indicated by a 0.64 unit increase in the pCa required for 50% maximal activation. oup.com At this concentration, it also suppressed maximum force by 18.3%. oup.com This calcium-sensitizing effect was primarily attributed to CGP 48506 and was found to be concentration-dependent. oup.com In studies with intact rat papillary muscles, CGP 48506 at concentrations below 100 µM increased twitch amplitude without affecting resting tension. oup.com
The impact of this compound on myocardial infarct area, a key outcome in IRI models ucl.ac.uk, was not extensively detailed in the provided search results. Evaluating infarct size is a standard approach to assess the cardioprotective effects of interventions in these models. ucl.ac.uk
Mechanistic Investigations in Preclinical Settings
Mechanistic studies in preclinical settings have aimed to elucidate the precise ways in which this compound affects cardiac function. gubra.dknih.gov As a purely calcium-sensitizing agent, its mechanism involves increasing the sensitivity of the cardiac myofilaments to calcium ions, thereby enhancing contractility without elevating intracellular calcium levels. nih.govmedchemexpress.commedchemexpress.com This mode of action is distinct from that of other classes of inotropic drugs such as phosphodiesterase inhibitors or cardiac glycosides. nih.govhealthmanagement.orgjchemrev.com
Investigations utilizing skinned cardiac fibers have indicated that this compound and its active enantiomer, CGP 48506, influence force generation through mechanisms that are primarily calcium-independent. oup.com CGP 48506 was observed to enhance calcium-independent rigor tension in skinned trabeculae, suggesting a calcium-sensitizing mechanism that does not directly involve calcium binding to troponin C. oup.com Furthermore, the suppression of maximum force by CGP 48506 was found to be independent of both calcium concentration and the regulatory troponin complex. oup.com These findings collectively suggest that the increased calcium sensitivity during submaximal activation and the reduction in maximum force induced by CGP 48506 in skinned trabeculae are mediated, at least in part, by calcium-independent mechanisms. oup.com
The effect of CGP 48506 on the efficiency of cardiac contraction has also been noted, with studies indicating a relative reduction in ATP consumption by the contractile structures in the presence of this compound and CGP 48506. healthmanagement.org
Comparative Preclinical Efficacy with Current Therapies
Comparing the preclinical efficacy of this compound to existing heart failure therapies is crucial for determining its potential clinical utility. Current treatments for heart failure encompass a range of pharmacological agents, including beta-blockers and ACE inhibitors. nih.govemkatech.com Inotropic agents, such as calcium sensitizers and phosphodiesterase inhibitors, are also part of the therapeutic landscape. healthmanagement.orgjchemrev.com
This compound is notable as being the first calcium-sensitizing agent described that completely lacks additional PDE inhibitory activity. healthmanagement.org This characteristic differentiates its mechanism from calcium-sensitizing PDE inhibitors like pimobendan (B44444) and EMD 53998, and from levosimendan, which exhibits both calcium sensitization and PDE-III inhibition. nih.govjchemrev.com
Table of Compounds and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not found |
| CGP 48506 | Not found |
| CGP 48508 | Not found |
| Levosimendan | 3897 |
| Pimobendan | 4791 |
| EMD 53998 | Not found |
| Amrinone | 2166 |
| Milrinone | 4151 |
| Enoximone | 3281 |
| Dobutamine | 36814 |
| Troponin C | Not found |
| Troponin I | Not found |
| ATP | 5957 |
Data Tables
Based on the available information from the search results, the following tables summarize key preclinical findings related to the effects of this compound and its enantiomer CGP 48506.
Effect of this compound and CGP 48506 on Force Production in Porcine Skinned Cardiac Fibers oup.com
| Compound | Concentration (µM) | Change in pCa for 50% Activation | Suppression of Maximum Force (%) | Effect on Resting Tension |
| This compound | 100 | +0.64 | 18.3 | Unaffected |
| CGP 48506 | < 100 | Concentration-dependent | Concentration-dependent | Unaffected |
| CGP 48506 | 100 | Pronounced effect | 18.3 | Increased due to slowed relaxation |
| CGP 48508 | 100 | +0.13 ± 0.01 | 8.5 ± 0.4 | Unaffected |
This table presents data on the calcium-sensitizing effect, indicated by the shift in pCa required for half-maximal activation, and the impact on the maximum force generated by the cardiac fibers. A positive value for the change in pCa signifies increased calcium sensitivity.
Additional data points highlight the effect of CGP 48506 on the energy efficiency of cardiac contraction.
Structure Activity Relationship Sar Studies of Ba 41899 and Analogues
Systematic Elucidation of Structural Determinants for Calcium Sensitization
BA 41899 represents a significant development in cardiovascular pharmacology as the prototype of a new class of positive inotropic agents that function purely as calcium sensitizers. nih.gov A key structural determinant of its action is the ability to enhance myocardial contractility without inhibiting phosphodiesterase (PDE) III, a mechanism of action common to earlier inotropic drugs like pimobendan (B44444). nih.govnih.gov This distinction is critical, as the avoidance of PDE inhibition may circumvent certain undesired side effects associated with increased intracellular cyclic AMP (cAMP) and calcium concentrations. nih.gov
The mechanism of this compound involves directly increasing the sensitivity of the myofilaments to existing intracellular calcium levels. nih.govsciepub.com Studies involving its active enantiomer, CGP 48506, have shown that its Ca2+-sensitizing effect is associated with an increased Ca2+ sensitivity of myosin-ATPase activity. sciepub.comsciepub.com Unlike some Ca2+-sensitizing PDE inhibitors, the active form of this compound does not elevate the maximum Ca2+-activated force in myocardial skinned fibers. nih.gov Instead, it shifts the force-pCa relationship, enabling greater force generation at submaximal calcium concentrations. This profile suggests that the fundamental structural features of this compound are tailored to interact with the contractile apparatus in a way that modulates its response to calcium, rather than altering calcium homeostasis or the broader signaling cascades affected by PDE inhibitors.
Importance of the Benzodiazocine Scaffold for Pharmacological Activity
The pharmacological novelty of this compound is intrinsically linked to its core chemical structure: a rigid, bridged 1,5-benzodiazocine system. nih.gov This tricyclic scaffold, specifically a 3,6-methano-1,5-benzodiazocine-2,4-dione, is a structurally novel framework for a calcium-sensitizing agent, distinguishing it from other classes of cardiotonics like pyridazinone derivatives (e.g., Levosimendan) or benzimidazole-pyridazinones (e.g., Pimobendan). nih.govbenthamdirect.com
Benzodiazepine derivatives, in a broader sense, are a well-established class of pharmacologically active compounds, though they are most commonly associated with acting on the central nervous system. chemisgroup.usisca.me The 1,5-benzodiazepine substructure, in particular, has been a template for a variety of therapeutic agents. nih.govijtsrd.com The uniqueness of the this compound scaffold lies in its conformational rigidity imposed by the methano bridge. This rigidity likely plays a crucial role in presenting its substituent groups in a precise three-dimensional orientation required for specific interaction with its molecular target within the cardiac myofilament, leading to its distinct calcium-sensitizing activity. nih.gov This fixed structure is a departure from the more flexible conformations often seen in other benzodiazepine-based drugs, highlighting the importance of this specific scaffold for its unique pharmacological profile. chemisgroup.us
Role of Substituent Modifications on Potency and Selectivity
The specific substitution pattern on the benzodiazocine scaffold of this compound is integral to its identity and activity. The parent compound features two key substituents: a methyl group at the N5 position and a phenyl group at the C6 position. nih.gov While extensive public literature on the systematic modification of these substituents is limited, their presence in the prototype molecule defines the baseline for its pharmacological activity.
The table below outlines the key structural components of the this compound molecule.
| Structural Position | Substituent in this compound | Potential Role |
|---|---|---|
| Core Scaffold | 3,6-methano-1,5-benzodiazocine-2,4-dione | Provides a rigid, three-dimensional framework essential for activity. nih.gov |
| Position 5 | -CH₃ (Methyl) | Contributes to the specific stereochemistry and electronic properties of the molecule. |
| Position 6 | -C₆H₅ (Phenyl) | Likely involved in key binding interactions with the biological target through hydrophobic or aromatic interactions. |
The precise roles of the 5-methyl and 6-phenyl groups in modulating potency (the concentration required for effect) and selectivity (the ability to act on a specific target without affecting others) would be elucidated by synthesizing analogues where these groups are altered—for example, by changing the size of the alkyl group at position 5 or by adding substituents to the phenyl ring at position 6. Such studies are a standard approach in medicinal chemistry to optimize a lead compound. nih.gov
Stereochemical Requirements for Optimal Biological Function
The structure of this compound contains a chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers. Pharmacological evaluation has revealed a stark and functionally significant difference between these enantiomers, demonstrating a high degree of stereoselectivity in its biological action. nih.gov
The racemic mixture, this compound, exhibits a combined profile of activities. However, when the enantiomers are separated, they display distinct and non-overlapping pharmacological effects. The (+)-enantiomer, known as CGP 48506, is solely responsible for the therapeutically desired calcium sensitization and the corresponding positive inotropic (contractility-enhancing) effect. Conversely, the (-)-enantiomer, CGP 48508, carries the negative chronotropic (heart rate-slowing) action. nih.gov This stereospecific separation of effects is a critical SAR finding, as it indicates that the molecular targets or binding interactions responsible for the inotropic and chronotropic effects have different stereochemical requirements. Such findings are vital in drug development, as the use of a single, active enantiomer can optimize therapeutic benefit while eliminating the unwanted effects of the other. nih.govsciepub.com
The following table summarizes the distinct activities of the racemic compound and its individual enantiomers.
| Compound | Stereochemistry | Primary Pharmacological Effect(s) |
|---|---|---|
| This compound | Racemic Mixture ((+)/(-)) | Ca²⁺-sensitizing, positive inotropic, and negative chronotropic. nih.gov |
| CGP 48506 | (+)-enantiomer | Enantiospecifically carries the Ca²⁺ sensitization and positive inotropic effects. nih.gov |
| CGP 48508 | (-)-enantiomer | Enantiospecifically carries the negative chronotropic effect. nih.gov |
In Silico Modeling and Theoretical Approaches in SAR Prediction
Methodologies that could be applied to predict the SAR of this compound and its analogues include:
Molecular Docking: This technique could predict the binding pose of this compound and its analogues within a binding pocket of its target protein. For example, computational docking has been successfully used to identify novel calcium sensitizers by predicting their ability to bind to and stabilize the open, active conformation of cNTnC. nih.gov Such models could explain the high stereoselectivity observed, as the binding pocket would likely accommodate the (+)-enantiomer far better than the (-)-enantiomer.
Virtual Screening: High-throughput virtual screening of compound libraries against a homology model or crystal structure of the target protein could identify new analogues with potentially higher affinity or improved selectivity. nih.gov
Quantitative Structure-Activity Relationship (QSAR): If a series of this compound analogues with measured biological activities were available, QSAR models could be built. These models create a mathematical relationship between chemical structures (described by molecular descriptors) and their pharmacological activity, allowing for the prediction of potency for newly designed compounds.
These computational tools provide a rational basis for designing new molecules and prioritizing them for chemical synthesis and biological testing, thereby accelerating the drug discovery process. nih.gov
Addressing Gaps in Existing Structure-Activity Relationship Literature
Despite the clear characterization of this compound as a novel prototype, there are notable gaps in the publicly available literature regarding its comprehensive structure-activity relationship. A thorough review of existing research highlights several areas where further investigation is needed to fully understand this compound class.
The most significant gap is the lack of published data on the systematic SAR of analogues. While the core scaffold is identified as essential and the stereochemical requirements are well-defined, there is a scarcity of information on how modifications to the 5-methyl and 6-phenyl substituents affect potency and selectivity. nih.gov Studies exploring a range of alkyl groups at position 5 or electronically and sterically diverse substituents on the C6-phenyl ring would be necessary to map the binding pocket and optimize interactions. nih.govnih.gov
Furthermore, there is an absence of publicly available structural data, such as a co-crystal structure of this compound (or its active enantiomer CGP 48506) bound to its biological target. Similarly, detailed molecular modeling or docking studies that would provide a theoretical framework for the observed SAR have not been published. nih.gov Such structural and computational insights are crucial for moving from a prototype compound to a fully optimized clinical candidate and for explaining the precise molecular interactions that underpin its unique pharmacological profile.
Future Directions and Unexplored Research Avenues for Ba 41899
Investigation of Novel Molecular Targets and Binding Sites
While the classification of BA 41899 as a calcium-sensitizing agent is established, a more detailed understanding of its specific molecular targets and precise binding sites remains an area for future exploration. Studies involving the active enantiomer, CGP 48506, have demonstrated its ability to induce a leftward shift in the force-pCa curve, signifying an increase in myofilament sensitivity to calcium. ahajournals.org However, investigations into its effects on skeletal muscle suggest that its actions may not be solely contingent on the presence of the troponin C (TnC) moiety, and it did not appear to influence calcium binding to isolated skeletal TnC. ucl.ac.uk These findings imply potential interactions with other proteins or a direct influence on crossbridges. ucl.ac.uk Future research could delve into these possibilities to fully elucidate the molecular mechanism underlying its calcium sensitization effect. Comparative studies employing different muscle tissue types (skeletal versus cardiac) and across different developmental stages (adult versus neonate), which exhibit variations in muscle protein isoforms, could aid in pinpointing specific binding sites. ucl.ac.uk The application of radioactive labeling to this compound and its enantiomers, followed by binding assays with isolated protein complexes such as TnC-TnI, Tn, and Tn-Tm, represents another approach to determine binding locations. ucl.ac.uk Furthermore, exploring potential interactions with L-type Ca2+ channels, as investigated in studies involving structurally distinct calcium channel agonists, could unveil novel binding sites or modulatory effects. nih.gov
Advanced Synthetic Strategies for Enhanced Analogues
The pursuit of advanced synthetic strategies holds promise for the creation of enhanced analogues of this compound with improved pharmacological profiles. Given that this compound is a racemic compound and its enantiomers possess distinct pharmacological activities, further optimization of asymmetric synthesis techniques or chiral resolution methods could enable the selective production of the more potent or therapeutically desirable enantiomer, CGP 48506. researchgate.netresearchgate.net Investigating novel synthetic routes, potentially incorporating unconventional methodologies such as microwave-assisted synthesis or other cutting-edge techniques, could lead to more efficient and economically viable production of this compound and its related analogues. springerprofessional.dechemrxiv.org Building upon the known structure of this compound, which is a 1,5-benzodiazocine derivative, comprehensive structure-activity relationship (SAR) studies could inform the rational design of new compounds aimed at achieving increased calcium-sensitizing potency, reduced negative chronotropic effects, or improved pharmacokinetic characteristics. researchgate.net
Development of Advanced Preclinical Models for Mechanistic Insights
The development and implementation of more sophisticated preclinical models are essential for obtaining deeper mechanistic insights into the actions of this compound. While research has been conducted using isolated cardiac myocytes and skinned fibers, the utilization of more complex models that more closely replicate the in vivo conditions of cardiovascular diseases, such as advanced animal models of heart failure, could yield more translationally relevant data. medchemexpress.comnih.govmedchemexpress.com Exploring the use of induced pluripotent stem cell (iPSC)-derived cardiomyocytes sourced from patients with specific cardiac conditions could provide a more human-relevant platform to study the compound's effects and potentially identify individuals who might benefit most from treatment.
Comparative Studies with Emerging Calcium Sensitizers and Inotropic Agents
Conducting comparative studies with newly developed calcium sensitizers and other inotropic agents is crucial for understanding the potential placement of this compound within the evolving therapeutic landscape and for identifying potential advantages or synergistic interactions. This compound is noted for its pure calcium-sensitizing activity without PDE III inhibition, whereas many other calcium sensitizers, including pimobendan (B44444) and levosimendan, also possess PDE inhibitory properties. jchemrev.com Comparative research could rigorously assess the differences in their mechanisms of action, their efficacy in various models of heart failure, and their respective impacts on cardiac energetics and diastolic function. jchemrev.comhealthmanagement.org Evaluating how this compound compares to novel myosin activators and other inotropic strategies currently under investigation would be valuable for defining its potential role in future treatment paradigms. healthmanagement.org
Q & A
Q. What are the recommended methodologies for synthesizing BA 41899 and ensuring reproducibility?
- Methodological Answer : The synthesis of tertiary α-diarylmethylamines like this compound typically involves organomagnesium reagent reactions with diarylketimines. To ensure reproducibility, document precise stoichiometric ratios, reaction temperatures, and solvent systems. Use nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) for structural validation at each synthetic step. Follow guidelines for experimental reporting, such as including detailed characterization data for novel compounds and citing established protocols for known intermediates .
Q. How can researchers verify the structural identity of this compound when conflicting spectral data arises?
- Methodological Answer : In cases of spectral contradictions (e.g., NMR peaks deviating from predicted patterns), employ complementary techniques:
- X-ray crystallography for unambiguous structural confirmation.
- Density Functional Theory (DFT) calculations to simulate and compare theoretical vs. experimental spectra.
- Cross-validate purity via high-performance liquid chromatography (HPLC) to rule out impurities affecting results .
Q. What statistical tools are appropriate for analyzing dose-response relationships in this compound’s biological assays?
- Methodological Answer : Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate IC50/EC50 values. Software like GraphPad Prism or R packages (e.g.,
drc) can fit data and assess confidence intervals. Validate assumptions of normality and homogeneity of variance with Shapiro-Wilk and Levene’s tests, respectively .
Advanced Research Questions
Q. How can researchers resolve contradictions between this compound’s in vitro efficacy and in vivo pharmacokinetic performance?
- Methodological Answer :
- Step 1 : Re-evaluate in vitro assay conditions (e.g., protein binding, pH) to mimic in vivo environments.
- Step 2 : Conduct ADME (Absorption, Distribution, Metabolism, Excretion) studies using LC-MS/MS to track metabolite interference.
- Step 3 : Apply physiologically based pharmacokinetic (PBPK) modeling to identify bioavailability bottlenecks .
Q. What experimental designs optimize mechanistic studies of this compound’s interaction with NMDA receptors?
- Methodological Answer :
- Electrophysiology : Patch-clamp recordings to measure ion channel modulation.
- Radioligand binding assays : Use [³H]MK-801 to quantify receptor affinity and competitive inhibition.
- Mutagenesis : Identify critical binding residues via site-directed mutagenesis and molecular docking simulations .
Q. How should researchers address literature gaps in this compound’s structure-activity relationships (SAR)?
- Methodological Answer :
- Systematic SAR : Synthesize analogs with systematic substitutions (e.g., halogenation, alkyl chain variations).
- Machine Learning : Train predictive models (e.g., random forests) on existing bioactivity data to prioritize high-potential derivatives.
- Meta-analysis : Aggregate data from related diarylketimine derivatives to infer trends .
Methodological Frameworks
Q. What criteria define a robust hypothesis for this compound’s therapeutic potential in neurological disorders?
- Methodological Answer : Apply the FINER framework:
- Feasible : Ensure access to relevant disease models (e.g., transgenic mice for epilepsy).
- Novel : Compare this compound’s mechanism to existing NMDA antagonists like dizocilpine.
- Ethical : Adhere to IACUC guidelines for animal studies.
- Relevant : Align with NIH priorities for neuroprotective agents .
Q. How can researchers design a reproducible protocol for this compound’s stability testing under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Studies : Use Arrhenius equation principles to predict degradation rates at elevated temperatures.
- Forced Degradation : Expose this compound to acidic/alkaline conditions and analyze breakdown products via LC-MS.
- ICH Guidelines : Follow Q1A(R2) for photostability and humidity controls .
Data Presentation and Validation
Q. What standards ensure credibility when presenting this compound’s crystallographic data?
- Methodological Answer :
- Report R-factors (e.g., R1 < 0.05), thermal ellipsoid plots, and CIF files in supplementary materials.
- Validate packing diagrams for intermolecular interactions (e.g., hydrogen bonds, π-π stacking) using Mercury software.
- Cross-reference Cambridge Structural Database entries for similar compounds .
Q. How should conflicting cytotoxicity results for this compound across cell lines be addressed?
- Methodological Answer :
- Meta-regression : Analyze variables like cell line origin (e.g., epithelial vs. neuronal) and culture conditions.
- Pathway Enrichment : Use RNA-seq to identify differential gene expression influencing sensitivity.
- Orthogonal Assays : Confirm results via apoptosis markers (e.g., Annexin V) and mitochondrial membrane potential assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
